Zapalog

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

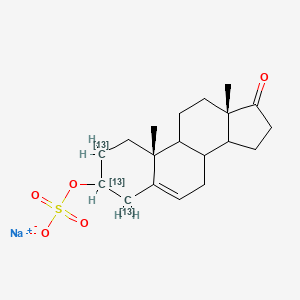

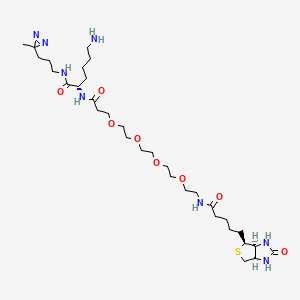

Zapalog is a light-sensitive small-molecule dimerizer that has gained significant attention in scientific research due to its unique ability to control cellular processes with light. It is composed of a rapamycin homologue, which binds to FK506 binding protein, and trimethoprim, which binds to bacterial dihydrofolate reductase, linked via a photocleavable chemical linker . This compound allows precise spatial and temporal control of protein interactions, making it a valuable tool in cell biology and neuroscience .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Zapalog involves multiple steps:

Preparation of Trimethoprim Derivative: Trimethoprim is suspended in 40% hydrobromic acid and stirred at 100°C for 30 minutes.

Formation of Intermediate Compounds: The trimethoprim derivative is reacted with ethyl 4-bromobutyrate in the presence of potassium carbonate and dimethylformamide.

Nitration and Reduction: The intermediate compound is nitrated using nitric acid and acetic anhydride, followed by reduction with sodium borohydride in methanol.

Final Coupling: The reduced compound is coupled with allyl bromide in the presence of sodium hydride and potassium iodide in dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve careful control of reaction temperatures, pH levels, and purification processes to ensure high yield and purity.

化学反応の分析

Types of Reactions

Zapalog undergoes photolysis when exposed to blue light, causing the cleavage of the chemical linker between the rapamycin homologue and trimethoprim . This reaction is highly specific and can be repeatedly restored with uncleaved this compound.

Common Reagents and Conditions

Major Products

The major products formed from the photolysis of this compound are the separated rapamycin homologue and trimethoprim derivatives, which can be further analyzed and utilized in various biochemical assays .

科学的研究の応用

Zapalog has a wide range of applications in scientific research:

作用機序

Zapalog exerts its effects through photolysis, which involves the cleavage of its chemical linker upon exposure to blue light. This process allows the controlled release of proteins that are dimerized by this compound. The molecular targets involved are proteins tagged with FK506 binding protein and bacterial dihydrofolate reductase domains . The pathways affected include mitochondrial motility, protein trafficking, and cellular signaling .

類似化合物との比較

Similar Compounds

Rapalog: A rapamycin analogue used for similar dimerization purposes but lacks the light-sensitive control.

Trimethoprim: An antibiotic that binds to bacterial dihydrofolate reductase but does not have dimerization capabilities.

Optogenetic Tools: Other light-sensitive compounds used in optogenetics, such as channelrhodopsins and halorhodopsins, which control ion channels rather than protein interactions.

Uniqueness of Zapalog

This compound’s uniqueness lies in its ability to provide reversible and precise control over protein interactions using light. This feature allows researchers to study dynamic cellular processes with high spatial and temporal resolution, which is not possible with traditional chemical inducers of dimerization .

特性

分子式 |

C58H73N7O15 |

|---|---|

分子量 |

1108.2 g/mol |

IUPAC名 |

[(1R)-1-[3-[4-[4-[1-[2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]ethoxy]ethyl]-2-methoxy-5-nitrophenoxy]butanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C58H73N7O15/c1-10-58(3,4)53(67)55(68)64-23-12-11-17-42(64)56(69)80-44(21-19-36-20-22-45(72-5)46(28-36)73-6)38-15-13-16-40(31-38)62-51(66)18-14-24-78-48-33-43(65(70)71)41(32-47(48)74-7)35(2)77-25-26-79-52-49(75-8)29-37(30-50(52)76-9)27-39-34-61-57(60)63-54(39)59/h13,15-16,20,22,28-35,42,44H,10-12,14,17-19,21,23-27H2,1-9H3,(H,62,66)(H4,59,60,61,63)/t35?,42-,44+/m0/s1 |

InChIキー |

ONSMHWXTRWDIMR-SXIGHEGWSA-N |

異性体SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC |

正規SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)

![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)